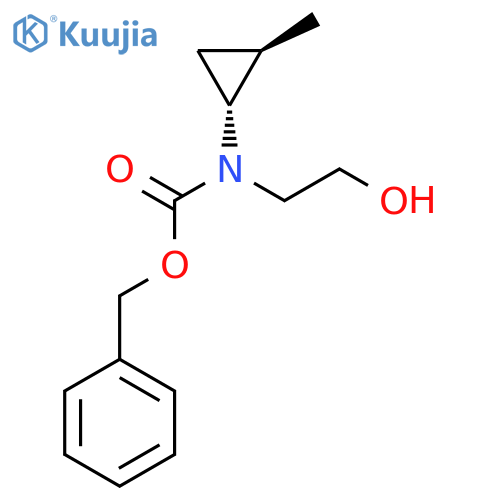Cas no 2679838-61-8 (rac-benzyl N-(2-hydroxyethyl)-N-(1R,2R)-2-methylcyclopropylcarbamate)

2679838-61-8 structure
商品名:rac-benzyl N-(2-hydroxyethyl)-N-(1R,2R)-2-methylcyclopropylcarbamate
rac-benzyl N-(2-hydroxyethyl)-N-(1R,2R)-2-methylcyclopropylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28278496
- rac-benzyl N-(2-hydroxyethyl)-N-[(1R,2R)-2-methylcyclopropyl]carbamate
- 2679838-61-8
- rac-benzyl N-(2-hydroxyethyl)-N-(1R,2R)-2-methylcyclopropylcarbamate
-
- インチ: 1S/C14H19NO3/c1-11-9-13(11)15(7-8-16)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13-/m1/s1
- InChIKey: XMAQFXMQLWAQGY-DGCLKSJQSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N(CCO)[C@@H]1C[C@H]1C)=O
計算された属性
- せいみつぶんしりょう: 249.13649347g/mol
- どういたいしつりょう: 249.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 49.8Ų
rac-benzyl N-(2-hydroxyethyl)-N-(1R,2R)-2-methylcyclopropylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28278496-0.05g |
rac-benzyl N-(2-hydroxyethyl)-N-[(1R,2R)-2-methylcyclopropyl]carbamate |
2679838-61-8 | 95.0% | 0.05g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28278496-2.5g |
rac-benzyl N-(2-hydroxyethyl)-N-[(1R,2R)-2-methylcyclopropyl]carbamate |
2679838-61-8 | 95.0% | 2.5g |
$2492.0 | 2025-03-19 | |
| Enamine | EN300-28278496-0.5g |
rac-benzyl N-(2-hydroxyethyl)-N-[(1R,2R)-2-methylcyclopropyl]carbamate |
2679838-61-8 | 95.0% | 0.5g |
$1221.0 | 2025-03-19 | |
| Enamine | EN300-28278496-1g |
rac-benzyl N-(2-hydroxyethyl)-N-[(1R,2R)-2-methylcyclopropyl]carbamate |
2679838-61-8 | 1g |
$1272.0 | 2023-09-09 | ||
| Enamine | EN300-28278496-0.1g |
rac-benzyl N-(2-hydroxyethyl)-N-[(1R,2R)-2-methylcyclopropyl]carbamate |
2679838-61-8 | 95.0% | 0.1g |
$1119.0 | 2025-03-19 | |
| Enamine | EN300-28278496-5.0g |
rac-benzyl N-(2-hydroxyethyl)-N-[(1R,2R)-2-methylcyclopropyl]carbamate |
2679838-61-8 | 95.0% | 5.0g |
$3687.0 | 2025-03-19 | |
| Enamine | EN300-28278496-1.0g |
rac-benzyl N-(2-hydroxyethyl)-N-[(1R,2R)-2-methylcyclopropyl]carbamate |
2679838-61-8 | 95.0% | 1.0g |
$1272.0 | 2025-03-19 | |
| Enamine | EN300-28278496-0.25g |
rac-benzyl N-(2-hydroxyethyl)-N-[(1R,2R)-2-methylcyclopropyl]carbamate |
2679838-61-8 | 95.0% | 0.25g |
$1170.0 | 2025-03-19 | |
| Enamine | EN300-28278496-10.0g |
rac-benzyl N-(2-hydroxyethyl)-N-[(1R,2R)-2-methylcyclopropyl]carbamate |
2679838-61-8 | 95.0% | 10.0g |
$5467.0 | 2025-03-19 | |
| Enamine | EN300-28278496-10g |
rac-benzyl N-(2-hydroxyethyl)-N-[(1R,2R)-2-methylcyclopropyl]carbamate |
2679838-61-8 | 10g |
$5467.0 | 2023-09-09 |
rac-benzyl N-(2-hydroxyethyl)-N-(1R,2R)-2-methylcyclopropylcarbamate 関連文献
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
2679838-61-8 (rac-benzyl N-(2-hydroxyethyl)-N-(1R,2R)-2-methylcyclopropylcarbamate) 関連製品
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
